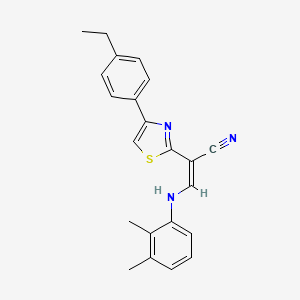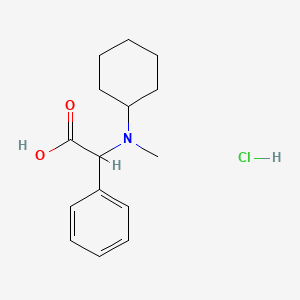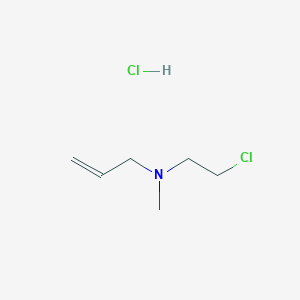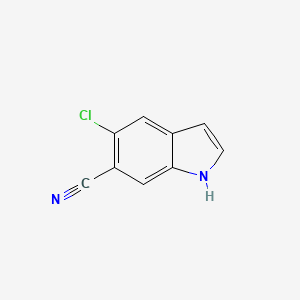
5-氯-1H-吲哚-6-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a chloro group at the 5th position and a carbonitrile group at the 6th position of the indole ring. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
科学研究应用
5-Chloro-1H-indole-6-carbonitrile has a wide range of scientific research applications:
作用机制
Target of Action
5-Chloro-1H-indole-6-carbonitrile is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the indole derivative.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
生化分析
Biochemical Properties
5-Chloro-1H-indole-6-carbonitrile, like other indole derivatives, is known to interact with multiple receptors, which makes it useful in developing new derivatives
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
准备方法
The synthesis of 5-Chloro-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with cyanogen bromide under basic conditions. Another approach includes the use of palladium-catalyzed coupling reactions, which offer high yields and selectivity . Industrial production methods often employ scalable and cost-effective processes, ensuring the availability of the compound for various applications .
化学反应分析
5-Chloro-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as methanol or toluene. Major products formed from these reactions include substituted indoles, amines, and oxo derivatives .
相似化合物的比较
5-Chloro-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
5-Bromo-1H-indole-6-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
5-Fluoro-1H-indole-6-carbonitrile: Contains a fluoro group, which can influence its biological activity and chemical properties.
1H-Indole-6-carbonitrile: Lacks the chloro group, making it less reactive in certain substitution reactions.
The uniqueness of 5-Chloro-1H-indole-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
5-chloro-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHWURGVUMHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B2381889.png)
![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2381893.png)
![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)

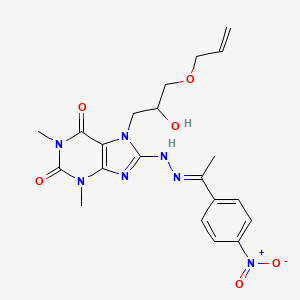
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)
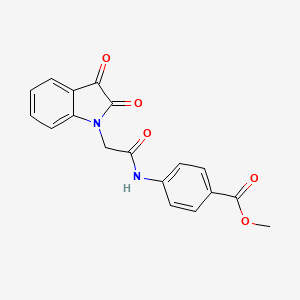
![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)
